molecular formula C16H17NO3 B3931010 N-(3-methoxyphenyl)-2-phenoxypropanamide

N-(3-methoxyphenyl)-2-phenoxypropanamide

Cat. No. B3931010
M. Wt: 271.31 g/mol
InChI Key: PMDPAPBCRKUENV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-phenoxypropanamide, also known as MPP, is a synthetic compound that belongs to the class of amides. It is a white crystalline powder, which is soluble in organic solvents like ethyl acetate, chloroform, and methanol. MPP has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

Target of Action

N-(3-methoxyphenyl)-2-phenoxypropanamide is a complex organic compound. Based on the structural similarity with other methoxyphenyl compounds, it’s likely that its primary targets are the Glutamate NMDA receptors . These receptors play a crucial role in neural communication, neuroplasticity, and memory function in the brain.

Mode of Action

The compound likely interacts with its targets by binding to the PCP-site on the glutamate NMDA receptor . This interaction can influence the receptor’s activity, potentially altering neural communication and other neurological processes.

Pharmacokinetics

Similar compounds have shown low systemic bioavailability following oral dosing . The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-2-phenoxypropanamide is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications and has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. However, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for the research on N-(3-methoxyphenyl)-2-phenoxypropanamide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its potential as an analgesic and anti-inflammatory agent for the treatment of chronic pain conditions. Further studies are also needed to fully understand the mechanism of action and potential side effects of this compound.

Scientific Research Applications

N-(3-methoxyphenyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12(20-14-8-4-3-5-9-14)16(18)17-13-7-6-10-15(11-13)19-2/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDPAPBCRKUENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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